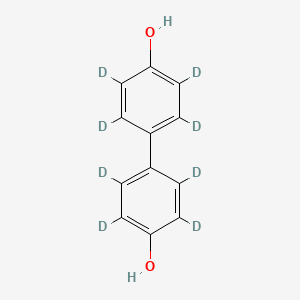

4,4'-Dihydroxybiphenyl-D8

Vue d'ensemble

Description

4,4’-Dihydroxybiphenyl-D8 is a deuterium-labeled derivative of 4,4’-Dihydroxybiphenyl. This compound is characterized by the presence of two hydroxyl groups attached to the fourth carbon of each benzene ring in the biphenyl structure. The deuterium labeling makes it particularly useful in various scientific research applications, especially in the field of drug development and pharmacokinetics.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4,4’-Dihydroxybiphenyl-D8 can be synthesized by decomposing 4,4’-di(2-hydroxy-2-propyl)biphenyl with hydrogen peroxide and an acid catalyst in acetonitrile as a solvent . This method minimizes the formation of byproducts and allows for easy purification of the intended product.

Industrial Production Methods

Industrial production of 4,4’-Dihydroxybiphenyl involves several methods:

Oxidative Dimerization: 2,6-Di-tert-butylphenol is subjected to oxidative dimerization, followed by reduction and dealkylation.

Transalkylation: Phenol is transalkylated with an alkylbenzene, followed by dealkylation.

Sulfonation and Alkali Fusion: Biphenyl is sulfonated and then fused with alkali.

Halogenation and Hydrolysis: Biphenyl is halogenated, followed by hydrolysis.

Analyse Des Réactions Chimiques

Types of Reactions

4,4’-Dihydroxybiphenyl-D8 undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form biphenyl derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced biphenyl derivatives.

Substitution: Various substituted biphenyl compounds.

Applications De Recherche Scientifique

Biological Applications

-

Tyrosinase Inhibition :

- 4,4'-Dihydroxybiphenyl has been identified as a potent inhibitor of tyrosinase, an enzyme crucial for melanin biosynthesis. This property makes it valuable in dermatological applications aimed at treating hyperpigmentation disorders . Studies have shown that it effectively reduces melanin content in melanoma cells, suggesting potential use in skin lightening formulations and treatments for conditions like melasma .

-

Antimicrobial Activity :

- Research indicates that 4,4'-dihydroxybiphenyl exhibits significant antimicrobial properties. It has demonstrated effectiveness against various bacteria and fungi, making it a candidate for developing new antimicrobial agents . Its activity was assessed through suspension assays revealing moderate antibacterial and antifungal effects .

- Biochemical Tracing :

Materials Science Applications

- Polymer Synthesis :

-

Nanomaterial Development :

- The compound has been explored in the context of functional nanomaterials. Its ability to stabilize metal nanoparticles (such as ruthenium) allows for the creation of covalent assemblies that can be used in catalysis and sensor applications . The design of these nanostructures can lead to enhanced catalytic properties due to the unique electronic interactions facilitated by the biphenyl structure.

Catalytic Applications

- Catalysis :

- The incorporation of 4,4'-dihydroxybiphenyl into catalytic systems has shown promise in facilitating various chemical reactions. Its role as a ligand in metal nanoparticle assemblies enhances catalytic efficiency and selectivity for reactions such as hydrogenation processes . The precise control over inter-particle distances within these assemblies is particularly advantageous for optimizing catalytic performance.

Case Studies

Mécanisme D'action

The mechanism of action of 4,4’-Dihydroxybiphenyl-D8 involves its interaction with various molecular targets and pathways. The deuterium labeling allows for the tracking of the compound in biological systems, providing insights into its metabolic and pharmacokinetic profiles . The hydroxyl groups play a crucial role in its reactivity and interactions with enzymes and other biomolecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2’-Dihydroxybiphenyl: This isomer has hydroxyl groups attached to the second carbon of each benzene ring.

4,4’-Dimethoxybiphenyl: This compound has methoxy groups instead of hydroxyl groups.

4,4’-Dimethylbiphenyl: This compound has methyl groups instead of hydroxyl groups.

Uniqueness

4,4’-Dihydroxybiphenyl-D8 is unique due to its deuterium labeling, which makes it particularly useful in tracing studies and understanding the pharmacokinetics of drugs. The presence of hydroxyl groups also makes it highly reactive and suitable for various chemical transformations.

Activité Biologique

4,4'-Dihydroxybiphenyl-D8 is a deuterated derivative of 4,4'-dihydroxybiphenyl, which is a compound of interest due to its various biological activities. The incorporation of deuterium enhances its stability and can influence its metabolic pathways, making it a valuable compound for research in pharmacology and toxicology.

The biological activity of this compound encompasses several mechanisms, including:

- Antimicrobial Activity : Exhibits efficacy against various pathogens, including bacteria and viruses. It has been noted for its activity against HIV and other viral infections .

- Cell Cycle Regulation : Influences apoptosis and autophagy processes, which are crucial for maintaining cellular homeostasis and responding to stress conditions .

- Anti-inflammatory Effects : Modulates immune responses through pathways such as NF-κB and JAK/STAT signaling .

- Neuroprotective Properties : Impacts neuronal signaling pathways, suggesting potential applications in neurodegenerative diseases .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit melanogenic activity in melanoma cells. This suggests potential applications in skin cancer treatment by reducing melanin production .

Case Studies

- Melanoma Cell Study :

- Antiviral Activity Study :

Data Table of Biological Activities

Propriétés

IUPAC Name |

2,3,5,6-tetradeuterio-4-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,13-14H/i1D,2D,3D,4D,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCBEIPGXKNHFW-PGRXLJNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2=C(C(=C(C(=C2[2H])[2H])O)[2H])[2H])[2H])[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.